molecular formula C13H13NO2 B6366835 5-(3-Ethoxyphenyl)-2-hydroxypyridine CAS No. 1111102-97-6

5-(3-Ethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6366835
CAS No.: 1111102-97-6
M. Wt: 215.25 g/mol
InChI Key: XWPOMRCBMJSTGX-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound features a pyridine ring substituted with a hydroxyl group at the second position and an ethoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 2-hydroxypyridine.

    Condensation Reaction: The 3-ethoxybenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in a solvent like ethanol or methanol.

    Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the final product, this compound. This step may require heating and the use of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-ethoxyphenyl)-2-pyridone.

    Reduction: Formation of this compound alcohol or amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-2-hydroxypyridine
  • 5-(3-Propoxyphenyl)-2-hydroxypyridine
  • 5-(3-Butoxyphenyl)-2-hydroxypyridine

Uniqueness

5-(3-Ethoxyphenyl)-2-hydroxypyridine is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(15)14-9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPOMRCBMJSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682792
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-97-6
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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